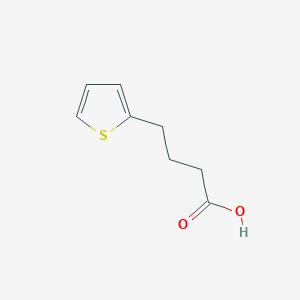

4-(2-Thienyl)butyric acid

Description

Historical Context and Early Research Directions

The exploration of thiophene-containing compounds dates back to the discovery of thiophene (B33073) itself in 1882. nih.gov Early research into thiophene chemistry often involved acylation reactions, a fundamental method for creating carbon-carbon bonds with aromatic rings. A key precursor to 4-(2-thienyl)butyric acid, 4-oxo-4-(2-thienyl)butyric acid, is synthesized via the Friedel-Crafts acylation of thiophene with succinic anhydride (B1165640). prepchem.com Studies have investigated the influence of various Lewis acids like aluminum chloride, titanium tetrachloride, and tin tetrachloride on the yields and product distribution of this reaction. researchgate.net

Initial investigations into compounds like this compound were largely centered on fundamental organic synthesis and understanding the reactivity of the thiophene nucleus. nih.gov The thiophene ring was often explored as a bioisostere for the phenyl ring, a common strategy in medicinal chemistry to modify a compound's properties while retaining its desired biological activity. nih.gov Early research laid the groundwork for its later application as a versatile building block in the synthesis of more complex molecules. ontosight.aichemimpex.com

Current Significance in Chemical and Medicinal Sciences

The contemporary relevance of this compound is multifaceted, spanning pharmaceutical development, organic synthesis, and materials science. Its structural features make it a valuable intermediate and a subject of study for creating novel compounds with specific functionalities. ontosight.aichemimpex.com

In medicinal chemistry , this compound serves as a crucial starting material or intermediate for a variety of potential therapeutic agents. The presence of the thiophene ring is often key to the biological activity of the resulting molecules. ontosight.aiontosight.ai Research has shown its utility in the following areas:

Muscular Dystrophy: It is a key intermediate in the synthesis of cell-penetrating peptide α-keto-amide calpain inhibitors, which are under investigation as potential treatments for muscular dystrophy. lookchem.com

Diabetes: The compound is used in the preparation of isochroman (B46142) carboxylic acid derivatives that are being explored as potential anti-diabetic agents. lookchem.com

Anti-inflammatory and Analgesic Agents: Its derivative, 4-oxo-4-(2-thienyl)butyric acid, is a key intermediate in creating anti-inflammatory and analgesic compounds. chemimpex.com

Antimicrobial Agents: Researchers have synthesized organotin(IV) derivatives of this compound, which have demonstrated antimicrobial activity against various strains of bacteria and fungi, with some showing antifungal effects comparable to the standard drug terbinafine. researchgate.net

In organic synthesis , the compound is employed for the development of new molecules, where the thiophene structure can enhance reactivity and selectivity in chemical reactions. chemimpex.com It acts as a versatile scaffold for constructing more complex chemical architectures. ontosight.aichemimpex.com

In materials science , the related compound 4-oxo-4-(2-thienyl)butyric acid is used in formulating advanced materials, such as polymers and coatings, where its properties can contribute to improved durability and chemical resistance. chemimpex.com Its unique chemical structure allows for modifications that can lead to enhanced performance in applications like sensors and catalysts. chemimpex.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 4653-11-6 nih.govlookchem.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₀O₂S nih.govlookchem.comscbt.comsigmaaldrich.com |

| Molecular Weight | 170.23 g/mol lookchem.comscbt.comsigmaaldrich.com |

| IUPAC Name | 4-(thiophen-2-yl)butanoic acid nih.govdrugbank.com |

| Appearance | Clear slightly brown Liquid lookchem.com |

| Melting Point | 13.5-15 °C lookchem.com |

| Boiling Point | 122°C at 0.3 mm Hg lookchem.com |

| Density | 1.169 g/mL at 25 °C lookchem.comsigmaaldrich.com |

Challenges and Future Perspectives in this compound Research

Despite its established utility, the research journey of this compound is ongoing, with several challenges and promising future directions. A primary challenge lies in the need for more extensive research to fully elucidate the mechanisms of action and therapeutic potential of its derivatives. ontosight.ai Detailed investigations into the biological activities and pharmacological properties are necessary to translate its potential into clinical applications. ontosight.aiontosight.ai

Future research is likely to focus on several key areas:

Novel Drug Development: The compound will continue to be a valuable precursor for synthesizing new drug candidates, particularly for diseases like cancer and various blood disorders, by creating prodrugs with improved properties. lookchem.comresearchgate.netnih.gov

Advanced Materials: Further exploration of its derivatives in materials science could lead to the creation of novel functional materials with tailored optical or electrical properties, such as those used in organic electronics. ontosight.aichemimpex.com The broader family of thienyl-based compounds has already shown promise in this area. beilstein-journals.org

Biocatalysis: The development of environmentally friendly and efficient biocatalytic methods for the production of this compound and its derivatives is a growing area of interest. mdpi.comresearchgate.net Utilizing whole-cell biocatalysts or purified enzymes could offer sustainable alternatives to traditional chemical synthesis. mdpi.comrsc.org

Structural Diversification: Synthesizing and evaluating a wider range of derivatives by modifying the thiophene ring or the butyric acid chain will continue to be a major research thrust. researchgate.netepfl.ch This structural diversification is key to discovering new compounds with enhanced efficacy and novel applications. nih.gov

The continued investigation into this compound and its analogues holds significant promise for advancements in both medicine and material science, underscoring its importance as a versatile chemical entity. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXLSQVYGNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196868 | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4653-11-6 | |

| Record name | 2-Thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Thienyl)Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiophenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-THIENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 4-(2-Thienyl)butyric Acid

The creation of the this compound molecular framework from basic precursors is most commonly achieved through a two-step process involving an initial acylation reaction followed by a reduction.

Condensation Reactions in this compound Formation

A key strategy for constructing the carbon skeleton of this compound involves the Friedel-Crafts acylation of thiophene (B33073) with succinic anhydride (B1165640). This electrophilic aromatic substitution reaction forms the precursor, 4-oxo-4-(2-thienyl)butyric acid. prepchem.com In a typical procedure, thiophene is treated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene. prepchem.com The reaction proceeds by the activation of succinic anhydride by the Lewis acid, generating a highly electrophilic acylium ion that then attacks the electron-rich thiophene ring, preferentially at the 2-position due to the directing effect of the sulfur atom.

Following the formation of the ketoacid, the carbonyl group is reduced to a methylene (B1212753) group to yield the final product. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves treating the 4-oxo-4-(2-thienyl)butyric acid with amalgamated zinc (Zn/Hg) in the presence of concentrated hydrochloric acid. wikipedia.orgthieme-connect.de The reaction is particularly effective for aryl-alkyl ketones and proceeds under strongly acidic conditions. wikipedia.org

Wolff-Kishner Reduction: This alternative reduction involves the formation of a hydrazone intermediate by reacting the ketoacid with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). dokumen.pubwikipedia.org The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the reaction to be carried out in a single pot with improved yields and shorter reaction times. dokumen.pub

Another potential, though less commonly cited, condensation approach is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base to form an alkylidenesuccinic acid or an isomer. organicreactions.org While theoretically applicable, specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature.

Mechanistic Investigations of Key Synthetic Steps

The mechanism of the Friedel-Crafts acylation of thiophene with succinic anhydride follows the general pathway for electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, which then opens to form an acylium ion complex. This electrophile is then attacked by the π-electrons of the thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. stackexchange.com Subsequent loss of a proton from the thiophene ring restores aromaticity and yields the 4-oxo-4-(2-thienyl)butyric acid product after hydrolysis of the aluminum complex. stackexchange.com Quantum chemical studies using Density Functional Theory (DFT) have been employed to analyze the geometry and electronic structures of the intermediate complexes and carbocations in related acylations of thiophenes, helping to interpret side reactions.

The mechanism of the Clemmensen reduction is less well understood due to its heterogeneous nature. wikipedia.orgbyjus.com It is believed to involve a series of single-electron transfers from the metal surface, leading to the formation of organozinc intermediates. byjus.com One proposed mechanism suggests the formation of a zinc carbenoid on the surface of the zinc. byjus.com Alcohols are not considered to be intermediates in this reaction, as their subjection to the same conditions does not typically yield alkanes. byjus.com

The Wolff-Kishner reduction mechanism involves the initial formation of a hydrazone from the ketone. wikipedia.org A strong base then deprotonates the terminal nitrogen, forming a hydrazone anion. This is followed by a tautomerization step to form a diimide anion. The rate-determining step is the loss of dinitrogen gas (N₂) to form a carbanion, which is then rapidly protonated by the solvent to give the final alkane product. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing yield and purity.

For the Friedel-Crafts acylation , key parameters include the choice of catalyst, solvent, temperature, and stoichiometry of the reactants. While aluminum chloride is a common catalyst, other Lewis acids can also be employed. researchgate.net Mechanochemical approaches, using ball-milling, have been shown to be effective for some Friedel-Crafts acylations, offering a solvent-free and potentially more environmentally friendly alternative. nih.gov In some cases, mechanochemical conditions have demonstrated significantly better yields compared to solution-based reactions. nih.gov

In the Clemmensen reduction , the activity of the zinc amalgam is critical. The use of activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride has been reported as a modification for more effective reduction, especially for substrates that may be sensitive to the highly aqueous and acidic standard conditions. wikipedia.org

For the Wolff-Kishner reduction , the Huang-Minlon modification significantly improves the process by allowing the reaction to be conducted at higher temperatures (around 200 °C) in a high-boiling solvent like diethylene glycol, which facilitates the decomposition of the hydrazone and often leads to higher yields and shorter reaction times. dokumen.pub

The following table summarizes a typical synthesis of 4-oxo-4-(2-thienyl)butyric acid, a precursor to this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Melting Point (°C) | Reference |

| Thiophene | Succinic anhydride | Aluminum chloride | Nitrobenzene | 53% | 121-123 | prepchem.com |

Derivatization and Analog Synthesis of this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives and analogs.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For example, the methyl ester can be synthesized by reacting the acid with methanol (B129727). Current time information in Bangalore, IN. The catalytic esterification of similar butyric acids with ethanol (B145695) over solid acid catalysts has also been studied, demonstrating high conversion rates. researchgate.net

Amidation reactions involve the coupling of this compound with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent. These amide derivatives are valuable in various fields, including the synthesis of biologically active molecules.

Organometallic Complexation with this compound Ligands

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming organometallic complexes. A notable example is the synthesis of organotin(IV) derivatives. These complexes are formed by reacting this compound with tri- or diorganotin salts. The resulting triorganotin(IV) derivatives often exhibit a 5-coordinate geometry, while diorganotin(IV) derivatives tend to have a 6-coordinate geometry. X-ray crystallographic analysis of some of these complexes has confirmed their polymeric nature and coordination geometries.

The following table presents data on the synthesis of organotin(IV) derivatives of this compound.

| Reactants | Molar Ratio (Acid:Tin Salt) | Resulting Geometry | Reference |

| This compound and Triorganotin salt | 1:1 | 5-coordinate | |

| This compound and Diorganotin salt | 2:1 | 6-coordinate |

Synthesis of Organotin(IV) Derivatives

A series of di- and triorganotin(IV) derivatives of this compound have been successfully synthesized. researchgate.netepfl.ch The general approach involves the reaction of the carboxylic acid ligand with organotin(IV) chlorides or oxides. researchgate.netum.edu.my For triorganotin(IV) derivatives, the reaction is typically carried out in a 1:1 molar ratio, while for diorganotin(IV) derivatives, a 2:1 molar ratio of ligand to organotin salt is used. researchgate.net These reactions are often performed by reacting organotin chlorides with the carboxylic acid, or by reacting organotin oxides or hydroxides with the acid. um.edu.my The coordination of the organotin(IV) moiety with the oxygen atoms of the carboxylate group is a key feature of these complexes. researchgate.net

Here is a summary of synthesized organotin(IV) derivatives of this compound:

| Compound Type | General Formula | Reactants | Molar Ratio (Ligand:Metal) |

| Triorganotin(IV) | R₃SnL | This compound and triorganotin salts | 1:1 |

| Diorganotin(IV) | R₂SnL₂ | This compound and diorganotin salts | 2:1 |

Where L represents the 4-(2-thienyl)butyrate ligand and R can be various organic groups such as methyl, butyl, or phenyl.

Exploration of Coordination Geometries in Organotin(IV) Complexes

The coordination geometries of the synthesized organotin(IV) complexes of this compound have been elucidated using various spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) and X-ray crystallography. researchgate.net

For the triorganotin(IV) derivatives , spectroscopic data and X-ray diffraction studies have confirmed a 5-coordinate geometry around the tin atom. researchgate.net In the solid state, these complexes often exhibit a polymeric structure with a trigonal bipyramidal geometry, where the carboxylate groups bridge adjacent tin atoms. researchgate.net The organic R groups are situated in the trigonal plane. researchgate.net

In the case of the diorganotin(IV) derivatives , a 6-coordinate geometry at the tin atom is proposed based on spectroscopic evidence. researchgate.net For instance, the Me-Sn-Me bond angle in a dimethyltin(IV) derivative was calculated from the ²J[¹¹⁹Sn-¹H] coupling constant to be 166.3°, which is consistent with a six-coordinate environment. researchgate.net In solution, NMR data for diorganotin(IV) complexes often suggest an octahedral geometry. sunway.edu.my

The coordination environment around the tin atom in these complexes is influenced by factors such as the nature of the organic groups attached to the tin and the steric demands of the ligands. uzh.ch

Halogenation and Other Electrophilic Substitutions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. numberanalytics.com Thiophene is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate carbocation (Wheland intermediate). numberanalytics.comresearchgate.net

Electrophilic attack, including halogenation, nitration, and Friedel-Crafts acylation, preferentially occurs at the α-positions (2- and 5-positions) of the thiophene ring. numberanalytics.comresearchgate.net This is because the carbocation intermediate formed by attack at the α-position is more stable than that formed by attack at the β-position.

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided context, the general principles of thiophene chemistry suggest that reactions with electrophiles like bromine would yield substitution primarily at the 5-position of the thiophene ring. numberanalytics.com The conditions for such reactions typically involve the use of a halogenating agent, sometimes in the presence of a catalyst. numberanalytics.com For instance, bromination of thiophene can be carried out using bromine with a catalyst like iron(III) bromide. numberanalytics.com

It is also worth noting that decarboxylative halogenation is a known method for converting carboxylic acids into organic halides, which could be a potential transformation for this compound under specific reaction conditions. acs.orgnih.gov

Chiral Analog Synthesis and Stereoselective Approaches

The synthesis of chiral analogs of this compound is significant, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs

A key chiral analog, (S)-3-(thien-2-ylthio)butyric acid, serves as an important intermediate in the synthesis of topically effective carbonic anhydrase inhibitors. google.comgoogle.com A common synthetic route involves the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. google.com This reaction is typically conducted in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at temperatures ranging from 10-40°C. google.com The process is facilitated by the use of a base, such as triethylamine, to form the thiolate salt of 2-mercaptothiophene. google.com This method provides a more economical route to the chiral final product by avoiding the separation of diastereomeric isomers that would result from other synthetic strategies. google.comgoogle.com

The reaction can be summarized as follows:

Reactants: 2-Mercaptothiophene, (R)-(+)-β-methyl-β-propiolactone, Triethylamine

Solvent: Tetrahydrofuran (THF)

Temperature: 20-25°C

Reaction Time: Approximately 2-5 hours

Yield: High (e.g., 94%) google.com

This process has been improved to reduce the reaction time from several days to a few hours while maintaining high enantiomeric purity. google.com

Enantiospecific Synthesis of Chiral Derivatives

Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, this is crucial for developing pharmacologically active compounds. The synthesis of dorzolamide, a carbonic anhydrase inhibitor, provides an excellent example of the importance of enantiospecific synthesis, where the (4S,6S)-isomer is the active component. acs.orgnih.gov

One approach to achieve enantiospecificity is through the use of chiral auxiliaries or catalysts. For instance, copper-catalyzed asymmetric conjugate reduction of 3-aryl-4-phosphonobutenoates has been developed to synthesize optically active 3-aryl-4-phosphonobutyric acid esters with high enantioselectivity. dicp.ac.cn Another method involves the chiral resolution of a racemic mixture of 3-(2-thienylthio)butyric acid using an optically active base, such as D-(+)-α-methylbenzylamine, to form diastereomeric salts that can be separated. googleapis.com

Furthermore, stereoselective reactions, such as the remarkably stereoselective solvolysis of certain esters, can be employed to obtain diastereomerically pure intermediates. acs.orgnih.gov These methods are critical for the efficient and cost-effective production of single-enantiomer drugs. mdpi.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry approaches for the synthesis of this compound itself are not extensively documented in the provided search results, the principles of green chemistry can be applied to its synthesis and derivatization. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. beilstein-journals.org

Key areas where green chemistry principles could be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This is already seen in the synthesis of some derivatives, such as the use of copper catalysts in asymmetric synthesis. dicp.ac.cn

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce energy consumption. beilstein-journals.org

For example, the esterification of butyric acid, a related compound, has been studied using solid acid catalysts, which can be more environmentally friendly than traditional acid catalysts. researchgate.net The development of one-pot syntheses and multicomponent reactions, as seen in the synthesis of some chiral derivatives, also aligns with green chemistry principles by reducing the number of reaction steps and purification processes. mdpi.com

Catalytic Methods and Sustainable Reagents

The conversion of 4-oxo-4-(2-thienyl)butyric acid to this compound is fundamentally a reduction of a ketone functional group. Catalytic hydrogenation and transfer hydrogenation are principal methods that align with sustainable practices by offering high efficiency and atom economy.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) as the ultimate clean reductant, with water as the only byproduct. d-nb.info The choice of catalyst is critical for achieving high yield and selectivity, especially given that the sulfur atom in the thiophene ring can poison some metal catalysts.

Research on related compounds has identified several effective catalyst systems for the hydrogenation of keto acids.

Ruthenium-Based Catalysts: Supported ruthenium catalysts, such as Ru/C and Ru-Sn/ZnO, have demonstrated high activity and stability in the hydrogenation of carboxylic acids and related compounds. nih.govnih.gov For instance, ZnO-supported Ruthenium-Tin bimetallic catalysts have shown 99.9% conversion of butyric acid to 1-butanol (B46404) at 265°C, indicating their potential for reducing carbonyl functionalities under specific conditions. nih.gov

Platinum-Group Metal Catalysts: Palladium and platinum catalysts are also widely employed. Palladium black has been used in the hydrogenation of sodium 2-oxo-4-(2-thienyl)butenoate to selectively yield the saturated keto-acid, sodium 2-oxo-4-(2-thienyl)butyrate. Further reduction of the keto group would require a subsequent hydrogenation step, potentially with a different catalyst system designed to be resistant to sulfur poisoning. For similar γ-keto esters, heterogeneous Pt/Al₂O₃-cinchona catalysts have been used to achieve selective reduction of the ketone.

Transfer Hydrogenation: An alternative to using high-pressure H₂ gas is transfer hydrogenation, which utilizes a hydrogen donor molecule that is oxidized in the process. This technique often proceeds under milder conditions. A common and sustainable hydrogen source is a mixture of formic acid and triethylamine. researchgate.net

Rhodium and Iridium Catalysts: Well-defined molecular catalysts based on rhodium and iridium, often featuring ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of ketones and imines in various solvents, including water. nih.govresearchgate.net These systems offer a pathway to chiral versions of the target molecule if desired. For example, the transfer hydrogenation of various keto acids can be achieved with high conversion and enantioselectivity using such catalysts. nih.gov

Table 1: Catalytic Systems for Reduction of Keto Acids and Related Compounds

| Catalyst System | Substrate Type | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|---|

| Palladium Black | Unsaturated Keto Acid Salt | H₂ | Selective hydrogenation of C=C bond, leaving C=O intact. Yield of 71% for the saturated keto acid. | |

| 1Ru-2Sn/ZnO | Carboxylic Acid (Butyric Acid) | H₂ | Vapor phase hydrogenation showed 99.9% conversion with 98.6% selectivity for the corresponding alcohol. | nih.gov |

| Pt/Al₂O₃-Cinchona | γ-Keto Ester | H₂ | Reduces ketone to alcohol with >99% enantiomeric excess. | |

| Rh-(1S,2S)-TsDPEN | Imines | Formic Acid/Triethylamine | Effective for asymmetric transfer hydrogenation in water. | nih.gov |

| RuCl₂-Amine Complexes | Ketones | Formic Acid/Triethylamine | Robust "single-reagent" catalysts for transfer hydrogenation with high conversion (up to 98% ee). | researchgate.net |

Solvent-Free and Aqueous Phase Reactions

Moving away from volatile organic solvents is a primary goal of green chemistry. Conducting reactions in water or without any solvent offers significant environmental and economic advantages, such as simplified product isolation and reduced waste. amerigoscientific.com

Aqueous Phase Reactions: Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. The development of water-soluble catalysts has enabled a wide range of transformations to be performed in aqueous media.

Aqueous Phase Hydrogenation (APH): The hydrogenation of organic acids has been successfully demonstrated in water. Carbon-supported Ruthenium (Ru/C) catalysts are effective for the aqueous phase hydrogenation of lactic acid to propylene (B89431) glycol under pressures of 7–14 MPa. nih.gov Rhenium-based catalysts have also been studied for the hydrogenation and rearrangement of furan-containing compounds in the aqueous phase, showing that both metallic and oxide forms of the catalyst are active. mdpi.com

Aqueous Transfer Hydrogenation: Molecular catalysts have been designed for transfer hydrogenation in water. Iridium complexes can catalyze the disproportionation of formic acid in acidic aqueous solution, creating a transfer hydrogenation system without the need for organic solvents. google.com The pH of the aqueous medium can be a critical parameter, and systems using formic acid/sodium formate (B1220265) buffers have been developed for the asymmetric transfer hydrogenation of β-keto esters. nih.gov

Aqueous Two-Phase Systems: For product separation, aqueous two-phase systems can be employed. This liquid-liquid extraction method, using combinations like polyethylene (B3416737) glycol and sodium sulfate, has been evaluated for the separation of butyric acid from fermentation broths, facilitating a greener downstream processing. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often using mechanical grinding or simply heating a mixture of solid reactants, represents the pinnacle of green reaction design. amerigoscientific.com These methods can lead to higher efficiency, faster reaction times, and easier work-up procedures. While the general benefits of solvent-free synthesis are well-established for various organic transformations like condensation and coupling reactions, specific, documented examples of the solvent-free catalytic reduction of 4-oxo-4-(2-thienyl)butyric acid are not prominently featured in available research. However, the principles of mechanochemistry could potentially be applied to the solid-state reduction of the keto acid with a solid hydrogen donor and a heterogeneous catalyst.

Table 2: Examples of Aqueous Phase Catalytic Reductions

| Catalyst System | Substrate Type | Reaction Type | Solvent System | Key Findings | Reference |

|---|---|---|---|---|---|

| Re/G and ReOx/G | Unsaturated Ketone (Furan-based) | Hydrogenation & Rearrangement | Water | Catalysts are active for hydrogenation in the aqueous phase at 200–240 °C. | mdpi.com |

| Cp*Ir(bpy)(OH₂)₂ | Formic Acid | Disproportionation (Transfer Hydrogenation) | Acidic Aqueous Solution (D₂O) | Catalyzes disproportionation of formic acid to methanol and CO₂, acting as a hydrogen source. | google.com |

| Ru/C | Carboxylic Acid (Lactic Acid) | Aqueous Phase Hydrogenation | Water | Achieves nearly complete conversion and 90-95% selectivity to propylene glycol. | nih.gov |

| Iridium Complex | β-Keto Esters | Asymmetric Transfer Hydrogenation | Water (Formic acid/sodium formate buffer) | Demonstrates pH-independent transfer hydrogenation in an aqueous system. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-(2-Thienyl)butyric acid, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct chemical environments. The protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region of the spectrum due to spin-spin coupling. The protons of the butyric acid chain resonate at higher fields (upfield). Specifically, the methylene (B1212753) group adjacent to the thiophene ring, the central methylene groups, and the methylene group alpha to the carboxylic acid each produce distinct signals. The coupling constants between adjacent protons provide valuable information about the connectivity of the carbon skeleton. libretexts.org

Table 1: ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Protons | Multiplets in the aromatic region |

| -CH₂- (adjacent to thiophene) | Specific multiplet |

| -CH₂- (central) | Specific multiplet |

| -CH₂- (alpha to COOH) | Specific multiplet |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides direct information about the carbon framework of this compound. docbrown.info Each unique carbon atom in the molecule gives rise to a distinct signal. libretexts.org The carbon atoms of the thiophene ring resonate in the downfield region typical for aromatic and heteroaromatic carbons. oregonstate.edu The carbonyl carbon of the carboxylic acid group appears at the lowest field, a characteristic feature for this functional group. The methylene carbons of the butyric acid chain are observed at higher field strengths. libretexts.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. bhu.ac.in

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring Carbons | 125-170 |

| Carbonyl Carbon (-COOH) | 165-190 |

Note: The specific chemical shifts are influenced by the solvent and molecular environment.

The study of organotin(IV) derivatives of this compound has been facilitated by multinuclear NMR, particularly ¹¹⁹Sn NMR. researchgate.netepfl.ch This technique is highly sensitive to the coordination environment around the tin atom. huji.ac.il For triorganotin(IV) derivatives, ¹¹⁹Sn NMR data often suggest a five-coordinate geometry, while diorganotin(IV) derivatives typically exhibit a six-coordinate geometry. researchgate.net The chemical shifts and coupling constants observed in ¹¹⁹Sn NMR spectra provide crucial evidence for determining the solution-state structures of these organometallic complexes. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound and analyzing its conformational properties.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is assigned to the C=O stretching of the carbonyl group. Vibrations associated with the thiophene ring, including C-H and C=C stretching, are also observable. researchgate.netnih.gov

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O Stretch (Carbonyl) | ~1700 (strong, sharp) |

| C-H Stretch (Thiophene) | ~3100 |

| C=C Stretch (Thiophene) | ~1400-1600 |

Spectroscopic methods, particularly NMR and IR, can be used to investigate the conformational preferences of this compound. auremn.org.br The flexibility of the butyric acid side chain allows for multiple rotational isomers (conformers). The relative populations of these conformers can be influenced by factors such as solvent polarity and temperature. Analysis of coupling constants in ¹H NMR spectra and subtle shifts in vibrational frequencies in IR and Raman spectra can provide insights into the dominant conformations of the molecule in different states. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₁₀O₂S. nih.govchemicalbook.comsigmaaldrich.com The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S), is 170.04015 Da. nih.govepa.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would serve as definitive confirmation of the compound's elemental composition and, by extension, its molecular formula. The precision of HRMS is crucial in distinguishing this compound from other potential isomers or compounds with the same nominal mass.

Table 1: Computed Mass Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | nih.govchemicalbook.comsigmaaldrich.com |

| Average Molecular Weight | 170.23 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 170.04015073 Da | nih.govepa.gov |

This interactive table provides key mass properties for this compound.

The molecular ion peak ([C₈H₁₀O₂S]⁺˙) would be observed at m/z = 170. Key fragmentation pathways would likely include:

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This would result in a neutral alkene fragment and a charged enol fragment at m/z = 60. docbrown.info

Alpha-Cleavage: Cleavage of the bond adjacent to the thiophene ring could lead to the formation of a stable thienylmethyl cation ([C₅H₅S]⁺) at m/z = 97.

Loss of Carboxyl Group: Cleavage of the C-C bond adjacent to the carboxyl group can result in the loss of a COOH radical, leading to a fragment ion at m/z = 125 ([C₇H₉S]⁺).

Acylium Ion Formation: A common fragmentation involves the loss of the hydroxyl group (•OH) to form an acylium ion [M-17]⁺, or the loss of the entire butyric acid side chain. libretexts.org

The analysis of these characteristic fragments allows chemists to piece together the original structure of the molecule. libretexts.org

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esfzu.cz It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a material's physical and chemical properties. fzu.cz

Single crystal X-ray diffraction has been successfully employed to elucidate the solid-state structures of various derivatives of this compound, particularly organotin(IV) complexes. researchgate.netepfl.ch In these studies, the 4-(2-thienyl)butyrate ligand coordinates to the tin metal center.

For example, studies on diorganotin(IV) and triorganotin(IV) derivatives have revealed distinct geometries around the central tin atom. The analysis confirmed that triorganotin(IV) complexes typically adopt a five-coordinate trigonal bipyramidal geometry, while diorganotin(IV) complexes exhibit a six-coordinate octahedral geometry in solution. researchgate.net X-ray diffraction of a specific dibutyltin(IV) derivative confirmed a distorted trigonal bipyramidal geometry in the solid state. researchgate.net

Table 2: Crystallographic Data for an Organotin(IV) Derivative of this compound

| Parameter | Dibutyltin(IV) Derivative (Compound 2) | Source |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 17.7745 (2) | researchgate.net |

| b (Å) | 19.5463 (3) | researchgate.net |

| c (Å) | 26.2062 (4) | researchgate.net |

| α (°) | 102.5254 (7) | researchgate.net |

| β (°) | 95.1492 (7) | researchgate.net |

| γ (°) | 110.2569 (8) | researchgate.net |

| Geometry | Polymeric 5-coordinate trigonal bipyramidal | researchgate.net |

This interactive table summarizes the single-crystal X-ray diffraction data for a representative organotin(IV) derivative.

The solid-state structure of chemical compounds is often governed by intermolecular interactions, which can lead to the formation of extended supramolecular or polymeric architectures. nih.govmdpi.com In the case of organotin(IV) derivatives of this compound, X-ray analysis has revealed the formation of polymeric structures. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 4-(2-thienyl)butyric acid, providing insights into its electronic characteristics and conformational preferences. These computational methods, rooted in quantum mechanics, are instrumental in understanding the molecule's reactivity and behavior at a sub-atomic level.

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chalcogen.ro

For molecules with conjugated π-systems, such as the thiophene (B33073) ring in this compound, the electron density in the HOMO and LUMO is often localized on the fullerene cages. acs.org The specific energy levels can be calculated using methods like Density Functional Theory (DFT). researchgate.net For instance, studies on related compounds like phenyl-C61-butyric acid methyl ester (PCBM) and its derivatives show that calculated HOMO levels can range from -5.66 to -5.83 eV, with LUMO levels varying more widely, from -3.03 to -3.86 eV. acs.orgqmul.ac.uk The HOMO-LUMO gap can be determined as the energy of the lowest transition with a significant oscillator strength in Time-Dependent DFT (TD-DFT) calculations. acs.orgqmul.ac.uk

Table 1: Predicted Electronic Properties of Thiophene-Containing Compounds

| Property | Value |

|---|---|

| HOMO Energy | -5.66 to -5.83 eV |

| LUMO Energy | -3.03 to -3.86 eV |

Note: Data is based on calculations for related fullerene derivatives and serves as an illustrative example of the types of values obtained through quantum chemical calculations.

The flexibility of the butyric acid chain attached to the thiophene ring allows for the existence of multiple conformational isomers. Each of these conformers possesses a distinct energy level, and understanding their relative stabilities is crucial for predicting the molecule's preferred three-dimensional structure. Quantum chemical calculations can be employed to determine the energies of these different conformations, identifying the most stable (lowest energy) arrangements.

For instance, in the synthesis of related chiral compounds, the specific conformation of the molecule is critical. google.com The reaction time and conditions can significantly influence the resulting stereochemistry, highlighting the importance of understanding the energetic landscape of different isomers. google.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. These simulations are particularly useful for exploring the flexibility of the molecule and the influence of its environment.

MD simulations can reveal the range of motions accessible to the this compound molecule. This includes the rotation around single bonds in the butyric acid chain and the movement of the thiophene ring. Such simulations have been used to study the interactions between molecules in nanocomposites and connect atomic-level details to bulk properties. researchgate.net For example, simulations of fullerene derivatives like PCBM have been used to characterize the network of contacts between molecules. researchgate.net

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. aps.org MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing insights into how the solvent influences the molecule's shape and flexibility. aps.org Studies on related systems have shown that residual solvent can affect film properties and that the choice of solvent is crucial for controlling morphology in applications like organic solar cells. researchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is particularly relevant when a molecule exhibits biological activity, as it can help elucidate the mechanism of action at a molecular level.

This compound and its derivatives have been investigated for their potential as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netcore.ac.uknih.gov HDACs are zinc-binding metalloenzymes that play a role in gene regulation and are targets for cancer therapy. researchgate.net MMPs are involved in the degradation of the extracellular matrix and are implicated in conditions like chronic wounds and cancer metastasis. nih.govnih.gov

In docking studies, the ligand is placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. ijpsjournal.com For example, in the context of HDAC inhibition, docking studies can predict how the carboxylate group of the butyric acid moiety interacts with the zinc ion in the active site of the enzyme. jrespharm.com Similarly, for MMPs, docking can reveal key interactions between the inhibitor and amino acid residues in the catalytic domain. nih.govaging-us.com

Table 2: Potential Biological Targets for this compound Derivatives

| Target Enzyme Family | Biological Role | Relevance of Inhibition |

|---|---|---|

| Histone Deacetylases (HDACs) | Gene expression regulation | Cancer, inflammatory diseases, neurodegenerative disorders researchgate.netmdpi.comnih.gov |

| Matrix Metalloproteinases (MMPs) | Extracellular matrix degradation | Chronic wounds, cancer invasion and metastasis nih.govnih.govaging-us.com |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Development as a Pharmaceutical Intermediate

As a versatile building block, 4-(2-Thienyl)butyric acid and its close structural relatives are instrumental in the synthesis of complex pharmaceutical compounds. chemimpex.com Its chemical properties allow it to be a key starting material for creating molecules with specific therapeutic applications. ontosight.ailookchem.com

Synthesis of Anti-inflammatory and Analgesic Agents

The scaffold of this compound is utilized in the development of new anti-inflammatory and analgesic agents. For instance, the related compound 4-oxo-4-(2-thienyl)butyric acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at reducing inflammation and pain. chemimpex.com Similarly, (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is employed as a key building block for creating nonsteroidal anti-inflammatory drugs (NSAIDs). lookchem.com The structural features of these thiophene-containing molecules are integral to their potential therapeutic effects. lookchem.comdergipark.org.tr

Intermediate for Biologically Active Derivatives

Beyond anti-inflammatory and analgesic applications, this compound is a pivotal intermediate in the preparation of a diverse range of other biologically active compounds. ontosight.ailookchem.com It is used in the synthesis of cell-penetrating peptide α-keto-amide calpain inhibitors, which are under investigation as potential treatments for muscular dystrophy. lookchem.com Furthermore, it is utilized in the preparation of isochroman (B46142) carboxylic acid derivatives that are being explored as potential anti-diabetic agents. lookchem.com

Biological Activity and Mechanism of Action

Derivatives synthesized from this compound have been the subject of research to determine their intrinsic biological activities, particularly their potential as antimicrobial and antifungal agents. researchgate.netontosight.ai

Antimicrobial and Antifungal Properties of Derivatives

A notable area of investigation involves the creation of organotin(IV) derivatives of this compound. researchgate.netepfl.ch These synthesized compounds have been evaluated for their biological significance by testing them against various strains of bacteria and fungi. researchgate.net The results from these studies indicate that such derivatives could be potential candidates for the development of new antimicrobial drugs. researchgate.net

Studies on organotin(IV) derivatives of this compound have demonstrated their antimicrobial effects against several bacterial strains, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net Research suggests that these compounds may interfere with the bacteria's ability to form cell walls, which are crucial for protecting the cell from its environment and preventing the leakage of cellular contents. researchgate.net The antibacterial activity of synthesized organotin(IV) compounds was found to be significant. researchgate.net In some cases, butyric acid derivatives have been shown to inhibit the growth of S. aureus strains isolated from patients with atopic dermatitis. nih.govnih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Organotin(IV) Derivatives | Escherichia coli | Antimicrobial activity evaluated | researchgate.net |

| Organotin(IV) Derivatives | Staphylococcus aureus | Antimicrobial activity evaluated | researchgate.net |

This table is based on available research data and is not exhaustive.

The same organotin(IV) derivatives of this compound were also tested for their antifungal properties. researchgate.net The studies included evaluations against fungal species such as Aspergillus niger and Mucor species. researchgate.net The results revealed that the antifungal activity of some of the tested compounds was comparable to the standard drug, terbinafine. researchgate.net The complexes displayed marked toxicity against the tested fungi and were found to be more fungitoxic than the free acid precursor. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| Organotin(IV) Derivatives | Aspergillus niger | Antifungal activity evaluated, comparable to terbinafine | researchgate.net |

This table is based on available research data and is not exhaustive.

Proposed Mechanisms of Antimicrobial Action

Research into the antimicrobial potential of derivatives of this compound has suggested a primary mechanism of action involving the disruption of bacterial cell wall synthesis. researchgate.net The integrity of the cell wall is paramount for bacterial survival, as it provides structural support and protection from the external environment. By interfering with the formation of this crucial barrier, these compounds can prevent the entry of harmful substances and cause the leakage of cellular contents, ultimately leading to bacterial cell death. researchgate.net This mode of action is a hallmark of many effective antibiotics.

Enzyme Inhibition Studies

The biological activity of this compound and its derivatives extends to the inhibition of specific enzymes. For instance, certain thiophene (B33073) derivatives have been identified as potent inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory processes and the progression of some cancers. taylorandfrancis.com Furthermore, some thiophene derivatives have demonstrated the ability to act as dual inhibitors of both LOX and cyclooxygenase (COX), another key enzyme in the inflammatory cascade. taylorandfrancis.com The capacity to inhibit these enzymes highlights the therapeutic potential of compounds derived from this compound in treating inflammatory conditions.

In a different context, studies on 5-(2-thienyl)valeric acid (TVA), a related compound, have shown that it acts as a biotin (B1667282) antagonist by inhibiting DAPA aminotransferase, an enzyme crucial for biotin biosynthesis in various microorganisms. tandfonline.com This inhibition was specific, as other enzymes in the pathway were not affected. tandfonline.com

DNA Interaction Studies

The interaction of this compound derivatives with DNA has been a subject of investigation, particularly in the context of their potential as anticancer agents. Studies involving organotin(IV) derivatives of this compound have revealed an intercalative mode of interaction with DNA. researchgate.net Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells. This mechanism is a key feature of several established chemotherapeutic drugs.

Investigation of Cytotoxicity and Related Mechanisms

The cytotoxic properties of this compound have been evaluated in various cell lines. As an analog of the thiophene group found in the nephrotoxic agent cephaloridine, it has been shown to induce potent cytotoxicity in freshly isolated proximal tubular cells from rat kidneys. taylorandfrancis.com The observed cytotoxicity was linked to glutathione (B108866) (GSH) oxidation and lipid peroxidation, indicating that oxidative stress is a likely mechanism of cell damage. taylorandfrancis.com

Conversely, certain organotin(IV) derivatives of this compound have displayed promising antiproliferative activity against cancer cell lines, such as H157, while exhibiting minimal toxicity towards normal human corneal epithelial cells. researchgate.net This selective cytotoxicity is a highly desirable characteristic for potential anticancer drug candidates.

Exploration of Hapten Role in Immune Responses

This compound is classified as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, such as a protein. ebi.ac.uknih.gov This property is significant in the study of allergic reactions and the development of autoimmune responses. nih.gov The immune system recognizes the hapten-carrier complex as foreign, triggering an immune cascade. This principle is utilized in various research models, including the study of contact hypersensitivity, where haptens are applied to the skin to induce an inflammatory response mediated by immune cells like CD8 T cells. nih.govnih.gov

Relationship to Butyric Acid and its Biological Roles

This compound is functionally related to butyric acid, a short-chain fatty acid with a wide range of biological functions. nih.govwikipedia.org Butyric acid is a primary energy source for colonocytes and plays a crucial role in maintaining intestinal homeostasis. nih.gov It is known to have anti-inflammatory and cancer-protective properties. nih.govebi.ac.uk

Butyric acid and its derivatives can influence various cellular processes, including gene expression, cell proliferation, and apoptosis. ebi.ac.uknih.gov For example, sodium butyrate (B1204436) has been shown to inhibit cell proliferation and induce changes in cell morphology in rat liver cells. nih.gov It can also modulate the activity of enzymes like glutathione S-transferases. nih.gov The structural similarity of this compound to butyric acid suggests that it may share or modulate some of these biological activities, a possibility that warrants further investigation.

Applications in Materials Science

Integration into Polymer Systems

The versatility of 4-(2-Thienyl)butyric acid and its related structures is particularly evident in polymer science. These compounds serve as key intermediates in the synthesis of novel polymers, including conductive polymers and functional materials with tailored properties. chemimpex.com The thiophene (B33073) moiety is a critical component in many conjugated polymers, which are central to the development of organic electronics.

Development of Novel Polymers and Coatings

Derivatives of this compound are utilized in the formulation of advanced polymers and coatings designed for enhanced performance. chemimpex.com For instance, 4-Oxo-4-(2-thienyl)butyric acid is incorporated into materials to improve properties such as durability and chemical resistance. chemimpex.com The esterified form, 4-(2-thienyl)butanoic acid methyl ester, acts as a versatile intermediate for synthesizing materials with specific optical or electrical properties, notably in the production of conductive polymers.

Research into donor-acceptor (D-A) conjugated polymers, a cornerstone of organic electronics, frequently employs thiophene-containing units. The synthesis of these complex macromolecules often involves building blocks derived from thiophene structures. For example, new conjugated polymers for organic photovoltaics have been developed from thermocleavable precursors containing thienyl-flanked fluorene (B118485) donor units. whiterose.ac.uk Similarly, novel building blocks like dithienophthalimide have been synthesized and polymerized to create copolymers with unique electronic and optical properties. researchgate.net The development of regioregular polythiophene derivatives, such as alternating copolymers of an electron-deficient benzothiadiazole unit and various oligothiophene units, further showcases the strategic use of thiophene chemistry to create soluble and highly crystalline low-bandgap polymers. lnu.edu.cn

Functional Materials with Tailored Properties

The ability to modify the chemical structure of this compound derivatives allows for the creation of functional materials with properties tailored for specific applications. chemimpex.com Compounds like Methyl 2,4-dioxo-4-(2-thienyl)butanoate are considered attractive candidates for this purpose, as their reactivity allows them to undergo various chemical transformations to achieve desired functionalities. chemimpex.com This adaptability is crucial for developing materials for specialized electronic and optical uses.

An example of tailoring material properties is seen in the development of conjugated microporous polymers (CMPs). By controlling the feed ratio of acceptor comonomers like 2,1,3-benzothiadiazole (B189464) (BT) during polymerization with thiophene-containing monomers, the optical gap of the resulting polymer can be finely tuned by approximately 0.50 eV. This strategy also allows for the adjustment of the material's fluorescence, demonstrating how monomer selection and ratio can tailor the photophysical properties of the final material. acs.org

Application in Organic Solar Cells and Photovoltaic Devices

The most significant application of this compound-related structures in materials science is in the field of organic solar cells (OSCs) and photovoltaic devices. The thiophene ring is a ubiquitous component in the design of electron-donating conjugated polymers that form the active layer of these devices.

Role in Conjugated Polymers and Donor-Acceptor Systems

In organic solar cells, the active layer typically consists of a bulk-heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting molecule, often a fullerene derivative like -phenyl-C71-butyric acid methyl ester (PC71BM). iastate.edunih.gov Many high-performance donor polymers are donor-acceptor (D-A) copolymers, where electron-rich and electron-deficient units are alternated along the polymer backbone to control the material's electronic energy levels and absorption spectrum. rsc.org

Thiophene units, and by extension structures derived from this compound, are frequently used as the electron-donating component or as part of a larger conjugated donor block. A prominent example is the polymer Poly[N-9''-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT). nih.govrsc.orgfrontiersin.org In PCDTBT, a di-2-thienyl-benzothiadiazole unit acts as the acceptor, linked to a carbazole (B46965) donor unit. This specific D-A structure has been central to achieving high power conversion efficiencies. nih.govrsc.org

Researchers have synthesized and investigated a wide array of such polymers. For instance, copolymers combining 4,8-bis(5-(2-ethylhexyl)-thien-2-yl)-benzo[1,2-b:4,5-b']dithiophene with various benzobisazole units containing thiophene rings have been studied for their photovoltaic properties. iastate.edu The compatibility between the donor polymer and the acceptor molecule is critical. Studies on systems like poly[(4,4′-bis(2-ethylhexyl)dithieno[3,2-b:2′,3′-d]silole)-2,6-diyl-alt-(5,5′-thienyl-4,4′-dihexyl-2,2′-bithiazole)-2,6-diyl] (PSPDTTBT) highlight that factors beyond just energy level alignment, such as the surface energy difference between materials, influence the blend morphology and device performance. aip.org Theoretical studies have also been conducted to understand the fundamental process of electron transfer in donor-acceptor complexes, for example, between the star-shaped molecule Tris[4-(2-thienyl)phenyl]amine and a C70 fullerene acceptor. researchgate.net

Impact on Photophysical Properties and Device Efficiency

The incorporation of this compound-related structures into conjugated polymers has a profound impact on their photophysical properties and the ultimate efficiency of photovoltaic devices. The chemical structure dictates the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its optical bandgap, and its charge carrier mobility. iastate.edu

For example, the introduction of an anionic conjugated polyelectrolyte containing fluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole units as an additive in the hole transport layer of an OSC improved the average power conversion efficiency (PCE) by 13% compared to a reference device. whiterose.ac.uk This improvement was attributed to a better energy level match between the hole transport layer and the active layer, facilitating more efficient hole extraction. whiterose.ac.ukresearchgate.net Similarly, incorporating an ultrathin conjugated polyelectrolyte layer between the active layer (PCDTBT:PC71BM) and the metal cathode was shown to boost PCE from 5.0% to 6.5%. nih.gov

The design of the polymer backbone itself is crucial. A copolymer incorporating 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with a benzodithiophene unit achieved a PCE of 6.19%, demonstrating how specific combinations of donor and acceptor units can lead to high-performance devices. rsc.org Studies on crystalline polymers like poly[(4,4-bis(2-ethylhexyl)dithieno[3,2-b:2',3'-d]silole)-2,6-diyl-alt-(4,7-bis(2-thienyl)-2,1,3-benzothiadiazole)-4,7-diyl] (PSBTBT) have revealed that charge generation is highly efficient in the crystalline phases of the polymer blend, minimizing recombination losses. nih.gov The photophysics of these polymers, including the behavior of excited states, can also be size-dependent, as shown in studies of PCDTBT nanoparticles. frontiersin.org

The table below summarizes the performance of several organic solar cells that utilize polymers containing thienyl moieties.

| Polymer | Acceptor | Device Structure | Power Conversion Efficiency (PCE) |

| trans-benzobisoxazole polymer | PC71BM | Bulk Heterojunction | 2.8% iastate.edu |

| PBDT-DTTBT | PC71BM | Polymer Solar Cell | 6.19% rsc.org |

| PCDTBT | PC71BM | Bulk Heterojunction with CPE interlayer | 6.5% nih.gov |

| PCDTBT:PC71BM with CuBr2:PEDOT:PSS HTL | PC71BM | Bulk Heterojunction | 7.05% researchgate.net |

| PSPDTTBT | ICBA | Bulk Heterojunction | 5.21% aip.org |

Potential in Sensor and Catalyst Development

Beyond photovoltaics, derivatives of this compound show potential in the development of sensors and catalysts. The unique electronic properties of the thiophene ring are key to these applications. chemimpex.comchemimpex.com

In sensor technology, the fluorescence of thienyl-containing materials can be exploited. Conjugated microporous polymers with thienyl derivatives have been investigated for their fluorescence sensing capabilities. acs.org A practical application is the development of an integrated optical microfluidic biosensor for detecting hormonal compounds. This device used a photodetector based on a blend of PCDTBT and PC70BM, demonstrating the utility of these materials in highly sensitive point-of-care diagnostic tools. nih.gov

In catalysis, research has explored the hydrogenation of 2-oxo-4-(2-thienyl)butenoic acid derivatives using palladium and nickel catalysts. These studies led to the development of a selective catalytic method for producing sodium 2-oxo-4-(2-thienyl)butyrate with a yield of 71%, showcasing the potential for creating targeted catalytic processes.

Analytical Methodologies for 4 2 Thienyl Butyric Acid and Its Metabolites

Chromatographic Separations

Chromatographic techniques are essential for the separation and purity assessment of 4-(2-Thienyl)butyric acid and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these analyses.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. researchgate.net Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netlongdom.org The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. longdom.orgsielc.com

Method development in HPLC involves selecting the appropriate column, mobile phase, and detector. researchgate.net For acidic compounds like this compound, adding an acid such as phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. longdom.org UV detection is frequently used, with the wavelength set to an absorbance maximum for the compound, often around 210 nm for organic acids. longdom.org

Validation of an HPLC method ensures its accuracy, precision, specificity, linearity, and range. researchgate.net This process confirms that the method is suitable for its intended purpose of purity assessment. researchgate.net

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., Imtak Unison UK-C18) | longdom.org |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | longdom.org |

| Detection | UV at 210 nm | longdom.org |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 30-40 °C | longdom.orggoogle.com |

| Injection Volume | 10-20 µL | longdom.orggoogle.com |

This table presents a generalized set of HPLC conditions often used for the analysis of carboxylic acids and may be adapted for this compound.

Gas Chromatography (GC) is another valuable technique for the purity assessment of volatile or thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this method can be effective for identifying and quantifying impurities. chiralpedia.com

In GC, the sample is vaporized and injected into a column where it is separated based on its partitioning between a stationary phase and a carrier gas (mobile phase). mdpi.com The choice of column is critical, with various stationary phases available to suit different analytes. researchgate.net For the analysis of fatty acids, wax-type columns are often employed. shimadzu.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolving power for complex samples. mdpi.com This technique can separate co-eluting compounds that would overlap in a one-dimensional GC analysis. mdpi.com

Table 2: Example GC Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Condition | Reference |

| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) | shimadzu.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Temperature | 240 °C | shimadzu.com |

| Oven Temperature Program | Initial 80°C, ramped to 240°C | shimadzu.com |

| Detector | Mass Spectrometer (MS) | mdpi.comshimadzu.com |

| Injection Mode | Split or Splitless | mdpi.comnih.gov |

This table provides typical GC parameters for the analysis of short-chain fatty acids, which can serve as a starting point for method development for this compound derivatives.

Since this compound can exist as enantiomers if a chiral center is present, chiral chromatography is crucial for determining its enantiomeric purity. skpharmteco.com Enantiomers are non-superimposable mirror images of a molecule that can have different pharmacological effects. skpharmteco.com

Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). chiralpedia.com These CSPs are designed to interact differently with each enantiomer, leading to their separation. chiralpedia.com In HPLC, cellulose-based columns are commonly used for a wide range of enantiomeric separations. sigmaaldrich.com

The mobile phase composition, flow rate, and temperature can all be adjusted to optimize the resolution of the enantiomers. sigmaaldrich.com Supercritical fluid chromatography (SFC) is another technique that can be used for chiral separations, often providing faster analysis times. chiralpedia.comgoogle.com

Table 3: Chiral Separation Techniques

| Technique | Chiral Selector | Key Features | Reference |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Most common method for chiral separation. chiralpedia.com | sigmaaldrich.comchiralpedia.com |

| Chiral GC | Chiral Stationary Phase | Suitable for volatile and thermally stable compounds. chiralpedia.com | chiralpedia.com |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase (e.g., Chiralpak AD) | Combines elements of HPLC and GC, using supercritical CO₂. chiralpedia.com | chiralpedia.comgoogle.com |

Electrochemical Methods

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like this compound.

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. libretexts.org This technique provides information about the redox properties of the analyte. researchgate.net A typical setup includes a working electrode, a reference electrode, and a counter electrode. brown.eduals-japan.com

Cyclic voltammetry (CV) is a common voltammetric technique where the potential is swept in both forward and reverse directions. libretexts.orgbrown.edu The resulting voltammogram can reveal information about the electrochemical reversibility and the number of electrons transferred in the reaction. brown.edu Other techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) offer enhanced sensitivity and are well-suited for quantitative analysis. brown.eduresearchgate.net

Stripping voltammetry techniques, such as anodic stripping voltammetry (ASV) and adsorptive stripping voltammetry (AdSV), involve a preconcentration step where the analyte is accumulated onto the working electrode before the potential sweep. brown.eduresearchgate.net This results in very low detection limits. brown.edu

Immunoassays for Drug-Protein Adducts

Immunoassays are highly specific and sensitive methods that can be developed to detect drug-protein adducts. These adducts can be formed from reactive metabolites of drugs. nih.gov